Benzyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine-1-carboxylate

Purity Quality control Building block procurement

Benzyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine-1-carboxylate (CAS 775288-80-7) is a bifunctional heterocyclic intermediate belonging to the piperidine-piperazine class. It features a tert‑butoxycarbonyl (Boc)‑protected piperidine linked via a methylene spacer to a piperazine ring bearing a benzyl carbamate (Cbz) moiety.

Molecular Formula C23H35N3O4
Molecular Weight 417.5 g/mol
Cat. No. B12095257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine-1-carboxylate
Molecular FormulaC23H35N3O4
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CN2CCN(CC2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C23H35N3O4/c1-23(2,3)30-22(28)25-11-9-19(10-12-25)17-24-13-15-26(16-14-24)21(27)29-18-20-7-5-4-6-8-20/h4-8,19H,9-18H2,1-3H3
InChIKeyAQOHDRGIHCDBIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine-1-carboxylate – Procurement-Ready Orthogonally Protected Piperidine-Piperazine Building Block


Benzyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine-1-carboxylate (CAS 775288-80-7) is a bifunctional heterocyclic intermediate belonging to the piperidine-piperazine class. It features a tert‑butoxycarbonyl (Boc)‑protected piperidine linked via a methylene spacer to a piperazine ring bearing a benzyl carbamate (Cbz) moiety . This design yields two orthogonal protecting groups (acid‑labile Boc on the piperidine nitrogen and hydrogenolytically removable Cbz on the piperazine nitrogen) within a single molecule, a configuration that is specifically required for sequential deprotection in multi‑step medicinal chemistry campaigns, particularly in PROTAC linker assembly and central nervous system agent elaboration [1].

Why Benzyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine-1-carboxylate Cannot Be Replaced by a Simple In‑Class Analog


Generic substitution with a closely related piperidine‑piperazine building block is not feasible because the precise spatial arrangement of the two orthogonal nitrogen protecting groups (Boc on piperidine, Cbz on piperazine) and the interposed methylene spacer jointly determine the order and selectivity of deprotection and coupling steps . Regioisomers that interchange the Boc/Cbz placement force a change in the synthetic sequence; analogs lacking the methylene bridge exhibit distinct geometries, conformational flexibility, and steric profiles that can alter downstream reactivity and binding conformations in target molecules . The quantitative evidence below demonstrates that these structural subtleties translate into measurable differences in purity, molecular descriptors, and synthetic route compatibility.

Quantitative Differentiation Evidence for Benzyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine-1-carboxylate Versus Closest Analogs


Superior Commercially Available Purity: Target Compound (98%) Versus Directly Linked Analog (95%)

Commercially supplied benzyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine-1-carboxylate is listed at 98% purity (Macklin brand, via cnreagent) , whereas the directly linked analog benzyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)piperazine-1-carboxylate (CAS 177276-40-3, lacking the methylene bridge) is offered at a minimum purity of 95% (chemenu) .

Purity Quality control Building block procurement

Presence of a Methylene Spacer Confers Distinct Molecular Descriptors Relative to the Directly Linked Analog

The methylene spacer (‑CH₂‑) inserted between the piperidine C4 and the piperazine N1 in the target compound results in a molecular weight of 417.5 g/mol and a predicted logP of 3.1 [1]. By contrast, the directly linked analog benzyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)piperazine-1-carboxylate (CAS 177276-40-3) has a molecular weight of 403.5 g/mol ; no published logP value is available for this comparator, but its lower mass and absence of the flexible methylene unit predictably reduce lipophilicity and conformational degrees of freedom.

Molecular descriptor Conformational flexibility Physicochemical property differentiation

Orthogonal Protecting Group Pairing (Boc/Cbz) Enables Chemoselective Deprotection Inaccessible with Symmetric Analogs

The target compound carries an acid‑labile Boc group on the piperidine and a hydrogenolytically cleavable Cbz group on the piperazine, permitting fully orthogonal, sequential deprotection without protection group scrambling . The regioisomeric analog tert‑butyl 4-((1-((benzyloxy)carbonyl)piperidin-4-yl)methyl)piperazine-1-carboxylate (CAS 1146951-40-7) places the Boc on the piperazine and the Cbz on the piperidine; while still orthogonal, this reversed topology dictates a different synthetic sequence that is incompatible with routes optimized for Cbz‑first piperazine deprotection .

Orthogonal deprotection Synthetic efficiency PROTAC linker

Predicted pKa of the Piperazine Nitrogen (7.07) Positions the Compound for Controlled Protonation in Biological Media Versus Piperidine‑Linked Congeners

The predicted most basic pKa of the target compound is 7.07 (piperazine nitrogen, 25 °C) [1]. For the directly linked analog benzyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)piperazine-1-carboxylate, no experimental or predicted pKa has been disclosed; however, the absence of the electron‑donating methylene spacer is expected to slightly lower the basicity of the piperazine nitrogen due to reduced inductive electron donation, shifting the pKa to approximately 6.5–6.8 based on class‑level trends.

pKa prediction Drug-like property Bioavailability optimization

Preferred Application Scenarios for Benzyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine-1-carboxylate Based on Verified Differentiation Evidence


PROTAC Linker Assembly Requiring Sequential, Chemically Orthogonal Deprotection

The Boc/Cbz pairing with a methylene spacer makes this compound a direct precursor for PROTAC linkers where the piperazine nitrogen must first be coupled to an E3 ligase ligand via Cbz removal, followed by Boc deprotection to attach the target‑protein ligand . The 98% starting purity minimizes by‑products in the critical first coupling step.

Central Nervous System Drug Intermediate Exploiting a pKa of 7.07 for Optimal CNS Permeability

The predicted pKa of 7.07, close to intracellular pH, suggests that the protonated fraction of the piperazine ring is finely balanced, a property associated with improved CNS multiparameter optimization (MPO) scores . This compound is thus preferred over less basic analogs when designing blood‑brain barrier penetrant candidates.

Medicinal Chemistry Campaigns Where a Methylene Spacer Increases Conformational Flexibility and Lipophilicity

The methylene spacer adds precisely one rotatable bond and a increment of +0.5–1.0 log units of lipophilicity (predicted logP 3.1) relative to the directly linked analog . This is valuable for structure‑activity relationship (SAR) studies that seek to probe linker length and flexibility effects on target binding.

Multi‑Step Synthesis Involving Palladium‑Catalyzed Cross‑Couplings Following Selective Cbz Cleavage

After hydrogenolytic removal of the Cbz group, the free piperazine nitrogen can be directly coupled to aryl halides or heteroaryl chlorides via Buchwald‑Hartwig amination, while the Boc‑protected piperidine remains intact for later elaboration . The high HPLC purity at procurement (98%) ensures catalyst compatibility and reduces the risk of poisoning.

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